![molecular formula C13H10S B14358145 Naphtho[1,2-b]thiophene, 9-methyl CAS No. 94058-79-4](/img/structure/B14358145.png)
Naphtho[1,2-b]thiophene, 9-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]thiophene, 9-methyl is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀S. This compound is part of the thiophene family, which is known for its five-membered ring containing sulfur. The addition of a naphthalene ring and a methyl group at the 9th position makes this compound unique and interesting for various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 9-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-b]thiophene, 9-methyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]thiophene, 9-methyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Naphtho[1,2-b]thiophene, 9-methyl involves its interaction with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]thiophene: Another thiophene derivative with a different ring fusion pattern.
Benzo[b]naphtho[1,2-d]thiophene: Contains an additional benzene ring fused to the thiophene skeleton.
Uniqueness
Naphtho[1,2-b]thiophene, 9-methyl is unique due to its specific ring fusion and the presence of a methyl group at the 9th position. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
94058-79-4 |
|---|---|
Molekularformel |
C13H10S |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
9-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-3-2-4-10-5-6-11-7-8-14-13(11)12(9)10/h2-8H,1H3 |
InChI-Schlüssel |
UPFBKAFPXSCNTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=C2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
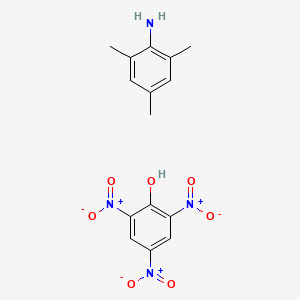
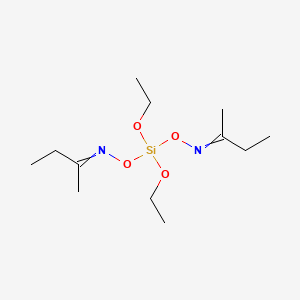
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
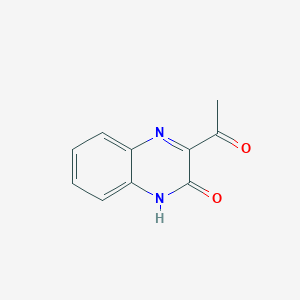

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
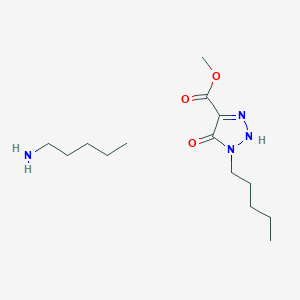
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

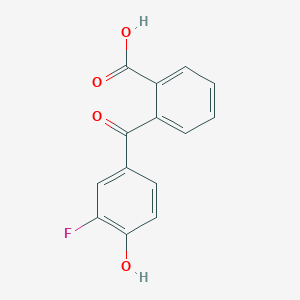
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
